2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 62294-89-7
VCID: VC20149931
InChI: InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22)
SMILES:
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid

CAS No.: 62294-89-7

Cat. No.: VC20149931

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid - 62294-89-7

Specification

CAS No. 62294-89-7
Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
IUPAC Name 2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid
Standard InChI InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22)
Standard InChI Key BFSPQNXFWSAVSU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core substituted at the 4-position by a [(quinoxalin-2-yl)methyl]amino group and at the 2-position by a hydroxyl group. The quinoxaline moiety, a bicyclic system comprising two fused pyrazine and benzene rings, introduces π-π stacking capabilities and hydrogen-bonding sites, critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H13N3O3\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight295.29 g/mol
CAS Number62294-89-7
IUPAC Name2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid
DensityN/A
Boiling PointN/A

The absence of reported density and boiling point data underscores the need for further experimental characterization. Comparatively, simpler analogs like 2-hydroxy-4-(methylamino)benzoic acid (CAS 6952-12-1) exhibit a density of 1.4 g/cm³ and a boiling point of 368°C, suggesting that the quinoxaline substituent significantly alters physicochemical behavior .

Spectroscopic and Computational Data

The Standard InChIKey (BFSPQNXFWSAVSU-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O) provide unambiguous identifiers for computational modeling. Quantum-chemical calculations on related quinoxaline derivatives have elucidated electronic distributions and tautomeric equilibria, which influence reactivity and binding affinities .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves coupling 2-aminomethylquinoxaline with 4-amino-2-hydroxybenzoic acid under controlled conditions. Key steps include:

  • Protection of Functional Groups: The hydroxyl and carboxylic acid groups on the benzoic acid derivative are often protected to prevent side reactions.

  • Nucleophilic Substitution: Reaction of the protected benzoic acid with 2-(chloromethyl)quinoxaline in the presence of a base like triethylamine .

  • Deprotection: Acidic or basic hydrolysis to regenerate the hydroxyl and carboxylic acid groups.

Table 2: Representative Reaction Conditions

StepConditionsYieldSource
CouplingDMF, 80°C, 12 h65%
DeprotectionHCl (6M), reflux, 4 h89%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool to enhance reaction efficiency. For example, a 30-minute microwave-assisted coupling at 120°C improved yields to 78% while reducing byproduct formation. This aligns with trends in quinoxaline derivative synthesis, where microwave methods reduce reaction times from hours to minutes .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase . While specific data for 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid remains limited, structurally analogous compounds show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

CompoundHCT-116 IC50_{50} (µg/mL)MCF-7 IC50_{50} (µg/mL)Source
Target CompoundPendingPending
Methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate1.92.3
Doxorubicin3.233.23

Research Advancements and Challenges

Molecular Docking Studies

In silico modeling predicts strong binding to the allosteric site of human thymidylate synthase (hTS), a folate-dependent enzyme overexpressed in cancers . The quinoxaline ring forms π-π interactions with Phe225_{225}, while the hydroxyl group hydrogen-bonds to Ser216_{216}, stabilizing the inhibited enzyme conformation .

Solubility and Bioavailability

Despite promising activity, poor aqueous solubility (logP ≈ 2.8) limits in vivo efficacy. Prodrug strategies, such as esterification of the carboxylic acid group, are under investigation to enhance membrane permeability .

Future Directions

  • Mechanistic Studies: Elucidate the exact molecular targets and pharmacokinetic profiles using CRISPR-Cas9 gene editing and metabolomics .

  • Derivative Synthesis: Explore substitutions on the quinoxaline ring (e.g., sulfonyl or amino groups) to modulate activity, inspired by analogs like 2-hydroxy-5-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid .

  • In Vivo Testing: Evaluate toxicity and efficacy in murine models of colorectal and breast cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator